molecular formula C13H12ClNO2S B2367004 3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine CAS No. 339101-08-5

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine

Cat. No.: B2367004
CAS No.: 339101-08-5
M. Wt: 281.75
InChI Key: XXALPEBNFMYMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 2-position, two methyl groups at the 4- and 6-positions, and a phenylsulfonyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4,6-dimethylpyridine, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Sulfonylation: The amino group is subsequently converted to a phenylsulfonyl group through a sulfonylation reaction using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to different oxidation states of sulfur.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can play a crucial role in binding interactions, while the chloro and methyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

    4,6-Dimethyl-3-(phenylsulfonyl)pyridine:

    2-Chloro-3-(phenylsulfonyl)pyridine: Lacks the methyl groups, which can influence its chemical properties and biological activity.

Uniqueness

3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both chloro and phenylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXALPEBNFMYMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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